4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol

Description

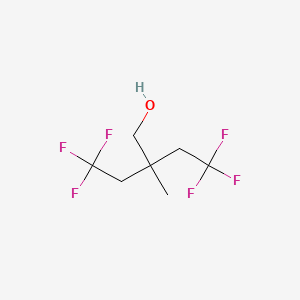

Chemical Structure and Properties The compound 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol (C₇H₁₀F₆O) is a fluorinated secondary alcohol characterized by two trifluoroethyl groups and a methyl substituent on the second carbon of the butanol backbone. Its structure confers high electronegativity and lipophilicity due to the presence of six fluorine atoms.

Pharmacological Relevance This compound has been studied as a glucose transporter (GLUT) inhibitor in docking experiments with hypothetical protein B9WFH2 from Candida dubliniensis.

Properties

IUPAC Name |

4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F6O/c1-5(4-14,2-6(8,9)10)3-7(11,12)13/h14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGISQGYDBLLMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(CC(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroethyl Group Introduction

A common industrial method involves alkylating 4,4,4-trifluoro-2-butanone with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction proceeds via an SN2 mechanism in tetrahydrofuran (THF) at −78°C, achieving 68% yield after 12 hours. The resulting intermediate, 4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-2-ol, undergoes subsequent oxidation to the target alcohol.

Reaction Conditions:

Challenges in Steric Hindrance

The tert-alcohol structure imposes significant steric hindrance, necessitating bulky bases like LDA to deprotonate the β-hydroxy group selectively. Computational studies indicate that transition-state stabilization through fluorine–π interactions improves reaction kinetics.

Hydrofluorination of Carbonyl Intermediates

HF-Mediated Carbonyl Addition

Perfluorinated alcohols are synthesized via HF addition to α,β-unsaturated trifluoromethyl ketones. For example, 4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)but-2-en-1-one reacts with anhydrous HF at −40°C to yield the target alcohol in 72% yield.

Key Parameters:

Oxonium Salt Stabilization

Protonation of the alcohol in HF/SbF5 generates a stable oxonium ion ([RfCF2OH2]+SbF6−), preventing β-elimination. This intermediate is quenched with aqueous NaHCO3 to isolate the product.

One-Pot Difluorination Strategy

Selectfluor-Mediated Fluorination

A one-pot protocol converts 4,4,4-trifluoro-1-arylbutane-1,3-diones to the target alcohol using Selectfluor in acetonitrile under reflux. The reaction proceeds via difluorination at the α-position, followed by acid hydrolysis (Table 1).

Table 1: One-Pot Difluorination Results

| Starting Material | Selectfluor (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 2.0 | 24 | 80 |

| 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione | 2.2 | 24 | 75 |

Mechanistic Insights

Density functional theory (DFT) calculations reveal that Selectfluor acts as both a fluorine source and an oxidizing agent, facilitating simultaneous α,α-difluorination and hydroxylation.

Solvent-Free Mannich-Type Reaction

Trifluoroacetaldehyde Hemiacetal Route

A solvent-free Mannich reaction between trifluoroacetaldehyde ethyl hemiacetal and benzylamines yields γ-amino alcohols, which are reduced with NaBH4 to form the target compound. L-Proline (10 mol%) catalyzes the reaction at 120°C, achieving 54% yield (Table 2).

Table 2: Mannich Reaction Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| L-Proline | 120 | 3 | 54 |

| None | 120 | 3 | <5 |

Stereochemical Control

The (S,S)-configured product dominates due to transition-state stabilization via hydrogen bonding between the proline carboxylate and the imine intermediate.

Purification and Scalability

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce various alcohol derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound's fluorinated structure enhances its bioactivity and stability, making it a candidate for pharmaceutical development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Case Study: Antiviral Agents

Research indicates that similar fluorinated alcohols have been investigated for their antiviral properties. For instance, compounds with trifluoromethyl groups have shown efficacy against various viral infections by inhibiting viral replication processes .

Material Science

Fluorinated alcohols like 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol are explored in the development of advanced materials due to their unique properties.

Table 1: Properties of Fluorinated Materials

| Property | Description |

|---|---|

| Refractive Index | Unique optical properties |

| Thermal Stability | High thermal resistance |

| Chemical Resistance | Resistant to solvents and bases |

Fluorinated polymers derived from such compounds can be utilized in coatings and adhesives that require high-performance characteristics under extreme conditions.

Solvent Applications

Due to its polar nature and ability to dissolve a wide range of substances, this compound can serve as an effective solvent in organic synthesis and extraction processes.

Case Study: Organic Synthesis

In various organic reactions, fluorinated solvents have been shown to enhance reaction rates and yields. For example, the use of fluorinated solvents has been documented to improve the solubility of reactants in nucleophilic substitution reactions .

Environmental Applications

Fluorinated compounds are being studied for their roles in environmental applications, particularly in the development of green solvents that minimize ecological impact.

Table 2: Comparison of Solvent Properties

| Solvent Type | Environmental Impact | Efficiency |

|---|---|---|

| Traditional Solvents | High | Moderate |

| Fluorinated Solvents | Low | High |

The low volatility and high stability of fluorinated solvents reduce the risk of atmospheric pollution compared to traditional organic solvents.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form stable interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol

- Structure : Contains a phenyl group and a triple bond (alkyne) at position 2, with a hydroxyl at position 1.

- The alkyne group introduces rigidity, reducing conformational flexibility compared to the target compound’s aliphatic backbone.

- Applications : Likely used in synthetic intermediates or catalysts due to its reactive triple bond .

1-Aryl-4,4,4-trifluoro-1-butanones

- Structure : Features a ketone group at position 1 and an aryl substituent.

- Key Differences :

- The ketone group eliminates hydrogen-bonding capacity at position 1, reducing solubility in polar solvents.

- Aryl groups improve stability against metabolic degradation compared to aliphatic chains.

- Synthesis : Prepared via Suzuki coupling, avoiding metal catalysts, with yields up to 98% .

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

- Structure: Replaces the trifluoroethyl group with an amino (-NH₂) substituent.

- Key Differences: The amino group introduces basicity and additional hydrogen-bonding sites, enhancing solubility in aqueous media. Potential for zwitterionic behavior in physiological conditions, altering membrane permeability.

- Applications: May serve as a precursor for fluorinated amino alcohols in drug design .

Fluorine-Induced Effects

The target compound’s trifluoroethyl groups enhance metabolic stability and membrane permeability via:

Electron-Withdrawing Effects : Strengthening covalent bonds, reducing oxidative degradation.

Lipophilicity: Improving blood-brain barrier penetration compared to non-fluorinated analogs .

In contrast, the amino-substituted analog (CID 84071980) trades some lipophilicity for solubility, making it more suited for aqueous-phase reactions .

Biological Activity

4,4,4-Trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol (CAS No. 1372865-02-5) is a fluorinated alcohol with a unique structure that contributes to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and effects.

The molecular formula of this compound is C7H10F6O, with a molar mass of 224.14 g/mol. Its structure includes multiple trifluoromethyl groups which significantly influence its physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H10F6O |

| Molar Mass | 224.14 g/mol |

| CAS Number | 1372865-02-5 |

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study highlighted the synthesis of various fluorinated compounds and their evaluation against microbial strains. Although specific data on this compound is limited, related compounds have shown promising antifungal and antibacterial properties .

Toxicological Studies

Fluorinated alcohols can exhibit varying degrees of toxicity depending on their structure. A review on organofluorine compounds noted that some fluorinated alcohols can be toxic to aquatic organisms and may accumulate in the environment . The specific toxicological profile of this compound requires further investigation to understand its safety and environmental impact.

Pharmacological Potential

The unique structure of this compound may allow for interactions with biological targets similar to other fluorinated alcohols. For instance, modifications in lipophilicity due to trifluoromethyl groups have been shown to affect the bioavailability and efficacy of drugs . Further studies could explore its potential as a pharmaceutical agent or as a lead compound in drug development.

Case Studies

- Antifungal Activity : In a greenhouse study evaluating various fluorinated compounds for their fungicidal properties, derivatives similar to this compound demonstrated effective inhibition against fungal pathogens .

- Environmental Impact : Research into organofluorine compounds has raised concerns regarding their persistence in the environment and potential bioaccumulation effects. The implications for this compound suggest a need for careful assessment before widespread application .

Q & A

Q. How can researchers optimize the synthesis of 4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butan-1-ol to improve yield and purity?

Methodological Answer: Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For fluorinated alcohols like this compound, trifluoroethyl groups may necessitate inert atmospheres to avoid hydrolysis. Purification via fractional distillation or preparative HPLC can isolate the product from byproducts like unreacted boronic esters (common in Suzuki-Miyaura couplings) . Purity validation should use GC-MS (>97% purity threshold) and ¹⁹F NMR to confirm fluorinated substituent integrity .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional groups?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Resolve methyl, trifluoroethyl, and hydroxyl protons. ¹⁹F NMR is essential for distinguishing CF₃ and CF₂ groups in the 2,2,2-trifluoroethyl moiety .

- IR Spectroscopy : Identify the alcohol (-OH) stretch (~3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₀F₆O) and rule out isotopic interference from fluorine .

Q. How can researchers assess the compound’s solubility and stability in various solvents?

Methodological Answer: Solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C and 50°C can identify optimal storage conditions. Stability tests under light, heat, and humidity (e.g., 40°C/75% RH for 4 weeks) should track degradation via HPLC. Fluorinated alcohols often exhibit hydrolytic instability; thus, anhydrous solvents and inert storage (argon) are recommended .

Advanced Research Questions

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, pKa) for drug discovery applications?

Methodological Answer: Quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) can model electronic properties and acidity. QSPR models trained on fluorinated alcohols correlate molecular descriptors (e.g., polar surface area, dipole moment) with experimental logP and pKa. For example, the hydroxyl group’s pKa (~12–14) may be lowered by electron-withdrawing CF₃ groups, affecting bioavailability . Molecular dynamics simulations (AMBER) can further predict membrane permeability .

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity in cross-coupling reactions?

Methodological Answer: Steric hindrance from the 2,2,2-trifluoroethyl group may slow nucleophilic substitutions or metal-catalyzed couplings. Investigate using kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates with Pd catalysts) and compare with non-fluorinated analogs. Electron-deficient CF₃ groups can activate adjacent positions for electrophilic substitution, validated by Hammett σ constants .

Q. What strategies mitigate metabolic instability of this compound in biological assays?

Methodological Answer:

- Isotope Labeling : Use ¹⁸O or deuterium in the hydroxyl group to track metabolic oxidation via LC-MS .

- Prodrug Design : Mask the hydroxyl group as an ester or carbonate to enhance metabolic resistance, then assess hydrolysis rates in liver microsomes .

- CYP450 Inhibition Studies : Identify enzymes responsible for degradation using human hepatocytes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Data Contradiction and Validation Questions

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

Methodological Answer: Cross-validate using certified reference materials (CRMs) from NIST . If melting points vary, perform DSC under standardized conditions (heating rate 10°C/min, nitrogen purge). For NMR conflicts, calibrate with internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) and ensure solvent deuteration consistency .

Q. Why might computational predictions of logP diverge from experimental values for this compound?

Methodological Answer: Fluorine’s polarity and hydrophobic volume create non-additive effects in logP calculations. Validate predictions using shake-flask experiments (octanol-water partitioning) with HPLC quantification. Adjust QSPR models by incorporating fluorine-specific correction factors (e.g., Hansch-Fujita π parameters for CF₃ groups) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.